Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-

Imidazoline receptor pharmacology I2 receptor ligand screening Target selectivity profiling

Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-77-5), also known as 3-(3-(3-isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid, is a synthetic small molecule with the molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol. It belongs to the phenylimidazolidine class of organic compounds, which are structurally related to the nonsteroidal antiandrogen enzalutamide.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 651748-77-5
Cat. No. B12940045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-
CAS651748-77-5
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)N2CCN(C2=O)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C19H20N2O3/c1-13(2)14-5-3-7-16(11-14)20-9-10-21(19(20)24)17-8-4-6-15(12-17)18(22)23/h3-8,11-13H,9-10H2,1-2H3,(H,22,23)
InChIKeyPPUVPPUMNSPPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-77-5): A Structurally Distinct Phenylimidazolidine Research Compound


Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-77-5), also known as 3-(3-(3-isopropylphenyl)-2-oxoimidazolidin-1-yl)benzoic acid, is a synthetic small molecule with the molecular formula C19H20N2O3 and a molecular weight of 324.4 g/mol [1]. It belongs to the phenylimidazolidine class of organic compounds, which are structurally related to the nonsteroidal antiandrogen enzalutamide [2]. Unlike enzalutamide, which features a thioxoimidazolidinone core with a fluorinated benzamide substituent, this compound contains a 2-oxoimidazolidine ring substituted with an isopropylphenyl group and a benzoic acid moiety, representing a distinct chemotype within the imidazolidinone scaffold family [1].

Why Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- Cannot Be Replaced by Other Phenylimidazolidine Derivatives


Phenylimidazolidine derivatives are not freely interchangeable due to critical structural differences that govern their biological target engagement, physicochemical properties, and intended application. Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- bears a carboxylic acid functional group and an isopropylphenyl substituent on a 2-oxoimidazolidine core, which distinguishes it from the thioxoimidazolidinone-based androgen receptor antagonists such as enzalutamide [1]. These structural variations result in a computed LogP of 3.3 for this compound, compared to approximately 3.6 for enzalutamide, indicating altered lipophilicity and potential differences in membrane permeability and tissue distribution [1]. Furthermore, the compound's binding profile suggests affinity for the imidazoline I2 receptor, a target distinct from the androgen receptor, making it unsuitable for substitution in androgen receptor-focused studies [2]. Generic substitution risks introducing off-target activity and physicochemical mismatches that compromise experimental reproducibility and regulatory compliance in pharmaceutical impurity profiling contexts.

Quantitative Differentiation Evidence for Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-77-5)


Imidazoline I2 Receptor Binding Affinity vs. Enzalutamide and Bicalutamide

Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- exhibits measurable affinity for the imidazoline I2 receptor with a Ki of 891 nM in rabbit kidney membranes, a target for which enzalutamide and bicalutamide show no reported affinity [1]. In contrast, enzalutamide and bicalutamide are potent androgen receptor antagonists with IC50 values of 36 nM and 160 nM, respectively, in LNCaP prostate cancer cells, but lack documented I2 receptor activity . This differential target engagement profile positions the compound as a tool for I2 receptor studies where androgen receptor modulation is not desired.

Imidazoline receptor pharmacology I2 receptor ligand screening Target selectivity profiling

Alpha-2 Adrenergic Receptor Selectivity Window vs. Known Imidazoline Ligands

The compound demonstrates a selectivity window of approximately 33-fold for the imidazoline I2 receptor (Ki = 891 nM) over the alpha-2 adrenergic receptor (Ki = 29,500 nM) [1]. This selectivity profile contrasts with the prototypical imidazoline ligand idazoxan, which binds both I2 receptors and alpha-2 adrenergic receptors with high and comparable affinity [2]. The reduced alpha-2 adrenergic activity of this compound reduces confounding effects from adrenergic receptor modulation during I2 receptor studies.

Adrenergic receptor selectivity Imidazoline receptor pharmacology Off-target profiling

Computed Lipophilicity (LogP) vs. Enzalutamide: Implications for Membrane Permeability and Formulation

The computed octanol-water partition coefficient (XLogP3) for benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- is 3.3, compared to 3.6 for enzalutamide [1]. The 0.3-unit lower LogP suggests moderately reduced lipophilicity, which can influence membrane permeability, protein binding, and solvent compatibility. The presence of a carboxylic acid group (pKa ~4.2 for benzoic acid derivatives) also confers pH-dependent ionization that is absent in the neutral benzamide-containing enzalutamide, providing an additional handle for solubility optimization in aqueous formulation buffers.

Physicochemical property comparison Lipophilicity profiling Formulation development

Vendor-Specified Purity and Batch QC Documentation for Reproducible Research

Commercial suppliers provide benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization exceeds the typical documentation available for many research-grade phenylimidazolidine analogs and supports regulatory-compliant pharmaceutical impurity profiling and method validation studies.

Chemical purity specification Quality control documentation Research reproducibility

Optimal Research and Industrial Applications for Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]- (CAS 651748-77-5)


Imidazoline I2 Receptor Pharmacological Studies Without Androgen Receptor Interference

This compound is suitable as a chemical probe for imidazoline I2 receptor binding studies where concurrent androgen receptor modulation is undesirable. Its measurable I2 receptor affinity (Ki = 891 nM) and the absence of documented androgen receptor activity allow researchers to interrogate I2 receptor pharmacology in cellular or tissue models without confounding AR-mediated effects, unlike enzalutamide or bicalutamide which are potent AR antagonists [1].

Selectivity Screening for Alpha-2 Adrenergic vs. Imidazoline I2 Receptor Binding

With a 33-fold selectivity window for I2 over alpha-2 adrenergic receptors, the compound can serve as a reference ligand for establishing selectivity thresholds in dual I2/alpha-2 adrenergic receptor screening panels, offering a cleaner I2-selective profile compared to the non-selective imidazoline ligand idazoxan [1].

Pharmaceutical Impurity Profiling and Reference Standard Preparation for Enzalutamide-Related Substances

The 97% purity specification with NMR, HPLC, and GC batch QC documentation makes this compound suitable as a reference standard for pharmaceutical impurity profiling of phenylimidazolidine-containing active pharmaceutical ingredients, particularly in method development and validation for HPLC and LC-MS analyses of enzalutamide-related substances [1].

Physicochemical and Formulation Comparability Studies for Imidazolidinone Scaffolds

The compound's distinct physicochemical profile (XLogP3 = 3.3, carboxylic acid functional group) relative to enzalutamide (XLogP3 = 3.6, benzamide) supports its use in comparative solubility, permeability, and formulation studies aimed at understanding structure-property relationships within the phenylimidazolidine class [1].

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